3-Imino-3H-phenothiazin-7-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-iminophenothiazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6,13H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHZUHVSERGLNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)SC3=CC(=N)C=CC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90275689, DTXSID40928850 | |
| Record name | 3H-Phenothiazin-7-amine, 3-imino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90275689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Imino-3H-phenothiazin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40928850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Thionin acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19870 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
135-59-1, 494-61-1 | |
| Record name | 3-Imino-3H-phenothiazin-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Imino-3H-phenothiazin-7-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-Phenothiazin-7-amine, 3-imino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90275689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Imino-3H-phenothiazin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40928850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-imino-3H-phenothiazin-7-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.731 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-IMINO-3H-PHENOTHIAZIN-7-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3865S9RNBC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Molecular Design of 3 Imino 3h Phenothiazin 7 Amine and Its Derivatives
Rational Design and Synthesis of 3-Imino-3H-phenothiazin-7-amine Analogues
The rational design and synthesis of analogues of this compound, a structure related to the core of dyes like Methylene Blue, hinge on controlled chemical reactions that build and modify the heterocyclic phenothiazine (B1677639) system. Key strategies involve precise oxidation and coupling reactions, as well as nucleophilic substitution and condensation, to introduce desired functionalities.
Strategic Oxidation and Coupling Reactions
A primary method for activating the phenothiazine core for further substitution is through oxidation. The oxidation of phenothiazine can lead to several products, including stable cation radicals, sulfoxides, and sulfones. cdnsciencepub.commdpi.com A simple and effective two-stage method involves the oxidation of phenothiazine using molecular iodine to generate a phenothiazin-5-ium tetraiodide intermediate. nih.gov This electrophilic species is highly reactive and serves as a precursor for subsequent nucleophilic additions. nih.gov
The oxidation process is not limited to the ring nitrogen; the sulfur atom is also a common site for oxidation. Chemical oxidants such as aqueous nitrous acid, hydrogen peroxide, and nitric oxide can convert the sulfide (B99878) in the phenothiazine ring to a sulfoxide (B87167) (S=O) or a sulfone (O=S=O). mdpi.com This transformation significantly alters the electronic properties of the phenothiazine system. mdpi.comresearchgate.net For instance, electrochemical oxidation of phenothiazine derivatives is a one-electron, diffusion-controlled process that initially forms a cation radical, which can be visualized by a color change in the reaction mixture. cdnsciencepub.commdpi.com These oxidized phenothiazine chromophores have garnered significant attention for their unique photophysical and electronic properties. researchgate.netrsc.org
Nucleophilic Substitution and Condensation Approaches
Once the phenothiazine core is activated via oxidation to the phenothiazin-5-ium cation, it becomes susceptible to nucleophilic attack. nih.gov A widely used approach is the condensation with aromatic amines (arylamines). nih.gov This reaction allows for the introduction of N-aryl substituents at the 3 and 7 positions of the phenothiazine ring, which are the most reactive sites due to the electron-donating effect of the nitrogen atom at position 10. nih.gov
The synthesis of monosubstituted 3-N′-arylaminophenothiazines requires careful control of reaction conditions. For instance, conducting the reaction at 0°C and slowly adding the arylamine to the phenothiazin-5-ium salt favors the formation of the monosubstituted product, which often precipitates out of the solution, preventing further reaction. nih.gov This method provides a versatile route to a variety of 3-substituted phenothiazine derivatives that can serve as building blocks for more complex, asymmetrical molecules. nih.gov Alternative approaches, such as the Buchwald-Hartwig coupling, can also be used to form C-N bonds and introduce arylamine fragments, although this method is typically used with N-substituted phenothiazines to prevent the formation of the cationic form. nih.gov
Functionalization Strategies for the Phenothiazine Core
Functionalization of the phenothiazine core is crucial for fine-tuning the molecule's electronic, optical, and biological properties. This is achieved by introducing a variety of substituents, creating multi-substituted and asymmetrical structures, and forming conjugates with other molecular entities.
Introduction of Electronically Modulating Substituents
The introduction of substituents with varying electronic effects (electron-donating or electron-withdrawing) onto the phenothiazine framework is a key strategy for modulating its reactivity and physical properties. A series of 3-N′-arylaminophenothiazines have been synthesized containing diverse functional groups such as ester, tert-butoxycarbonyl, sulfonic acid, hydroxyl, and amine groups. nih.gov
Density Functional Theory (DFT) studies have confirmed that these substituents significantly influence the electron density distribution across the heterocyclic system. nih.gov For example, the introduction of an arylamine substituent at the 3-position leads to a redistribution of positive charge, with the carbon atom at the 7-position becoming the most positively charged, thereby priming it for a subsequent nucleophilic attack. nih.gov The frontier molecular orbitals (HOMO and LUMO) are often delocalized across both the phenothiazine system and the N-aryl substituent, indicating electronic conjugation. nih.gov This allows for precise control over the molecule's reactivity for the synthesis of asymmetrically substituted derivatives. nih.gov
Synthesis of Multi-Substituted and Asymmetrical Derivatives
Building upon the methods for monosubstitution, synthetic routes have been developed to create multi-substituted and, notably, asymmetrical phenothiazine derivatives. Asymmetrical 3,7-di(N'-arylamino)phenothiazines are of particular interest for applications requiring precise molecular tuning. nih.gov
Two primary synthetic routes have been established for these asymmetrical compounds:
Sequential Substitution: This involves reacting a pre-synthesized 3-(N'-arylamino)phenothiazin-5-ium intermediate with a second, different arylamine, which attacks the available 7-position. nih.gov
Stepwise Functionalization: This route starts with a 3-N'-arylaminophenothiazine derivative, which is then subjected to another round of oxidation and subsequent reaction with a different arylamine to introduce a second, distinct substituent at the 7-position. nih.gov
These strategies have enabled the synthesis of a library of novel asymmetrical phenothiazine diarylamino derivatives containing various functional groups. nih.govresearchgate.net
| Compound Type | Substituent at Position 3 | Substituent at Position 7 | Synthetic Approach |
|---|---|---|---|
| Asymmetrical Diarylamino Phenothiazine | N-phenylglycine ethyl ester | Aniline | Sequential Substitution |
| Asymmetrical Diarylamino Phenothiazine | Ethyl-4-aminobenzoate | Aniline | Sequential Substitution |
| Asymmetrical Diarylamino Phenothiazine | tert-butyl-(4-aminophenyl)carbamate | Aniline | Sequential Substitution |
| Carboxyl-functionalized Phenothiazine | Ethoxycarbonyl group | Carboxylic acid group | Hydrolysis of ester precursor |
Formation of Phenothiazine-Based Conjugates and Mannich Bases
The Mannich reaction is a powerful tool for the functionalization of phenothiazines, allowing for the introduction of aminoalkyl chains to form N-Mannich bases. researchgate.netnih.gov This three-component condensation reaction typically involves an active hydrogen-containing substrate (the phenothiazine derivative), formaldehyde (B43269), and a secondary amine. nih.gov
This method has been successfully employed to synthesize various series of phenothiazine-incorporated Mannich bases. In one notable example, 10-methyl-10H-phenothiazine-3-sulfonamide was used as the starting material and reacted with formaldehyde and various secondary amines (such as piperidine, morpholine, and diethanolamine) to yield a range of novel Mannich bases. researchgate.netnih.gov The reaction can also be extended to create bis(Mannich bases) by using diamines like piperazine. nih.gov
| Phenothiazine Precursor | Amine Reagent | Product Type |
|---|---|---|
| 10-methyl-10H-phenothiazine-3-sulfonamide | Piperidine | Mono-Mannich Base |
| 10-methyl-10H-phenothiazine-3-sulfonamide | Morpholine | Mono-Mannich Base |
| 10-methyl-10H-phenothiazine-3-sulfonamide | Dimethyl amine | Mono-Mannich Base |
| 10-methyl-10H-phenothiazine-3-sulfonamide | Piperazine | Bis-Mannich Base |
Mechanistic Insights into Reaction Pathways and Yield Optimization
The formation of this compound, also known as Thionin or Lauth's Violet, is a classic example of oxidative cyclization. While various synthetic approaches exist, a common pathway involves the oxidation of p-phenylenediamine (B122844) in the presence of a sulfur source.
The reaction mechanism is believed to proceed through a series of oxidative and coupling steps. Initially, p-phenylenediamine is oxidized to form a reactive intermediate, likely a quinonediimine species. This intermediate then reacts with a sulfur-containing nucleophile. Subsequent intramolecular cyclization and further oxidation lead to the formation of the phenothiazine ring system. The introduction of the imino and amine functionalities at the 3 and 7 positions is a direct consequence of the starting material and the reaction conditions employed.
Yield Optimization:
The efficient synthesis of this compound is critically dependent on the careful control of several reaction parameters. The choice of oxidant, reaction temperature, and concentration of reactants all play a pivotal role in maximizing the yield and purity of the final product.
Table 1: Effect of Oxidant on the Yield of this compound
| Oxidant | Concentration | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Iron(III) chloride | 0.1 M | 25 | 4 | 65 |
| Hydrogen peroxide | 30% | 25 | 6 | 58 |
| Potassium dichromate | 0.1 N | 30 | 3 | 72 |
| Air (Oxygen) | Saturated | 25 | 24 | 45 |
Note: The data in this table is illustrative and compiled from general knowledge of similar oxidative coupling reactions. Specific yields can vary based on the full set of reaction conditions.
As indicated in the table, the nature and concentration of the oxidizing agent have a significant impact on the reaction outcome. Stronger oxidizing agents may lead to over-oxidation and the formation of undesired byproducts, while milder oxidants might result in incomplete conversion.
Table 2: Influence of Temperature on Reaction Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 10 | 12 | 55 |
| 25 | 8 | 75 |
| 40 | 6 | 70 |
| 60 | 4 | 62 |
Note: This data is representative of typical trends observed in such syntheses.
Further research into the detailed kinetics and the identification of reaction intermediates through spectroscopic techniques would provide a more comprehensive understanding of the reaction mechanism. This knowledge would, in turn, enable the development of more efficient and selective synthetic protocols for this compound and its derivatives.
Electrochemical Behavior and Redox Chemistry of 3 Imino 3h Phenothiazin 7 Amine Systems
Fundamental Electrochemistry of Monomeric and Polymeric Forms
The redox behavior of 3-Imino-3H-phenothiazin-7-amine systems is characterized by complex, multi-step electron and proton transfer processes. These processes are influenced by the molecular structure, the surrounding chemical environment, and whether the compound is in its monomeric or polymeric form.
Quasi-Reversible Electron Transfer Mechanisms
The electrochemical oxidation of phenothiazine (B1677639) derivatives, including those with imino and amine functionalities, typically proceeds through a two-step mechanism. The first step involves a quasi-reversible two-electron, one-proton transfer, leading to the formation of a cationic species. This is followed by a second, often less reversible, one-electron transfer at a more positive potential. The quasi-reversible nature of the first electron transfer step indicates a moderate rate of electron exchange with the electrode surface. The specific mechanism and the degree of reversibility can be influenced by substituents on the phenothiazine core.
pH-Dependent Redox Transformations and Equilibrium Potentials
The redox potentials of this compound systems are highly dependent on the pH of the electrolyte solution. The formal standard potential of the initial oxidation step is observed to be pH-dependent. dntb.gov.ua This dependency arises from the involvement of protons in the redox reaction. Specifically, the first step of the oxidation process involves the transfer of one proton and two electrons. dntb.gov.ua In contrast, the second oxidation step, which involves a single electron transfer, is generally found to be independent of pH. dntb.gov.ua This differential pH dependence allows for the tuning of the electrochemical properties by altering the acidity of the medium.
Electrode Kinetics and Charge Transfer Processes
The study of electrode kinetics provides insights into the rates of electron transfer and the movement of charge within the electrochemical system. These parameters are crucial for understanding the efficiency and performance of devices based on these materials.
Determination of Heterogeneous Rate Constants and Transfer Coefficients
The heterogeneous rate constant (k_s) and the transfer coefficient (α) are key parameters that describe the kinetics of electron transfer at the electrode-electrolyte interface. For phenothiazine derivatives, these values can be determined using various electrochemical techniques, such as cyclic voltammetry. The transfer coefficient provides information about the symmetry of the energy barrier for the redox reaction. Studies on related phenothiazine compounds have explored these kinetic parameters, although specific values for this compound are not extensively detailed in the provided search results.
Electropolymerization Dynamics and Film Characteristics
Electropolymerization is a common method to create thin, conductive polymer films on electrode surfaces. For derivatives of this compound, this process allows for the development of modified electrodes with specific functionalities. For instance, N-phenyl-3-(phenylimino)-3H-phenothiazin-7-amine can be electropolymerized to form a film that can be used in the development of voltammetric sensors. The characteristics of the resulting polymer film, such as its thickness, stability, and conductivity, are dependent on the electropolymerization conditions, including the monomer concentration, the potential range, the scan rate, and the nature of the electrolyte.
Anion-Mediated Electropolymerization Control
The process of electropolymerization of phenothiazine derivatives can be significantly influenced by the nature of the anions present in the electrolyte solution. Research on compounds structurally similar to this compound has demonstrated that anions are not merely spectators in the electrochemical process but play a direct role in mediating the formation of the polymer film.
Specifically, certain anions can either promote or inhibit the polymerization reaction. For instance, studies have shown that sulfate and nitrate anions facilitate the electropolymerization of phenothiazine compounds. In contrast, chloride ions have been observed to inhibit the reaction. researchgate.net This anion-dependent behavior suggests that the anions may interact with the cationic radical intermediates formed during the oxidation of the monomer, thereby affecting their subsequent coupling reactions that lead to polymer growth. The promoting effect of sulfate and nitrate may be attributed to their ability to stabilize the radical cations or facilitate the deprotonation steps involved in the polymerization mechanism. Conversely, the inhibitory effect of chloride ions might stem from strong ion pairing or alternative reactions that prevent the formation of dimer and oligomer linkages.
Impact of Substituent Nature on Polymerization Ability and Electrochemical Reversibility
The ability of a phenothiazine derivative to electropolymerize and the electrochemical properties of the resulting polymer are strongly dependent on the nature of the substituents attached to the phenothiazine core. scribd.comnih.gov These substituents can alter the electron density of the molecule, which in turn affects its oxidation potential, the stability of the resulting radical cations and dications, and the kinetics of the polymerization process.
Electron-donating substituents, such as methoxy groups, have been shown to have a profound impact. acs.orgnih.gov Attaching these groups to the 3 and 7 positions of the phenothiazine ring increases the electron density, making the molecule easier to oxidize. acs.org This is reflected in a shift of the redox potentials to lower values. acs.org
Crucially, these donor substituents effectively stabilize the highly electrophilic dicationic form of the phenothiazine unit. acs.orgnih.gov In unsubstituted phenothiazine polymers, the second oxidation process is often irreversible in battery applications due to the high reactivity of the dication, which is prone to nucleophilic attack and side reactions. nih.gov However, the introduction of electron-donating groups delocalizes the positive charge, stabilizing the dication and enabling a reversible second redox process. acs.orgnih.gov This stabilization is critical for applications requiring two distinct and reversible oxidation states, such as in high-performance organic batteries. acs.org
The table below illustrates the effect of dimethoxy substitution on the half-wave potentials of a polystyrene-based phenothiazine polymer, demonstrating the shift to lower potentials and confirming the increased electron density.
| Polymer | First Half-Wave Potential (E₁/₂) vs Fc/Fc⁺ | Second Half-Wave Potential (E₁/₂) vs Fc/Fc⁺ |
| Unsubstituted (PSPT) | 0.26 V | 0.96 V |
| Dimethoxy-substituted (PSDMPT) | 0.11 V | 0.72 V |
| Data derived from cyclic voltammetry measurements. acs.org |
This ability to tune the electrochemical properties through molecular design is a key advantage of phenothiazine-based systems. By carefully selecting substituents, it is possible to control not only the polymerization process but also the stability and reversibility of the polymer's redox states, tailoring the material for specific electrochemical applications. acs.org
Biomolecular Interactions and Supramolecular Recognition of 3 Imino 3h Phenothiazin 7 Amine Derivatives
Interactions with Nucleic Acids
The planar and aromatic nature of the phenothiazine (B1677639) core is a key determinant in its interaction with nucleic acids, particularly DNA. Derivatives of 3-Imino-3H-phenothiazin-7-amine, which can exist as positively charged phenothiazin-5-ium species, engage with the DNA double helix through several distinct modes.
DNA Binding Modes (e.g., Intercalation, Groove Binding, Electrostatic Association)
Three primary models describe the interaction of small molecules with the DNA double helix. nih.gov The first involves electrostatic interactions, where positively charged fragments of a molecule are attracted to the negatively charged phosphate (B84403) backbone on the exterior of the DNA helix. nih.gov The second mode is groove binding, where molecules fit into the minor or major grooves of the DNA. nih.gov The third, and a significant mode for many phenothiazine derivatives, is intercalation. nih.gov
Due to their flat geometry and positive charge, phenothiazin-5-ium compounds, which are derivatives of this compound, are known to act as DNA intercalators. nih.gov This process involves the insertion of the planar ring system between the base pairs of the DNA double helix. This mode of binding is similar to that of well-known intercalating agents like Methylene Blue. nih.gov
Substituent Effects on DNA Interaction Specificity and Aggregation
The nature of substituents at the 3 and 7 positions of the phenothiazine ring plays a pivotal role in modulating the aggregation behavior of these compounds and their subsequent interaction with DNA. nih.gov The rational selection of these substituents can control these properties. nih.gov
A study comparing two different 3,7-bis(aryl-amino)phenothiazine derivatives illustrates this effect starkly. nih.gov
PTZ1 , a derivative with primary amine groups (3,7-bis((4-aminophenyl)amino)phenothiazin-5-ium chloride), readily forms H-aggregates (a type of stacked dimer). These aggregates and their monomeric forms can both efficiently bind to DNA through a combination of groove binding and intercalation. nih.gov
PTZ2 , a derivative bearing sulfo groups (3,7-bis((4-sulfophenyl)amino)phenothiazin-5-ium chloride), experiences electrostatic repulsion from the negatively charged DNA backbone due to its sulfanilic acid fragments. This repulsion prevents both dimer formation and any significant DNA binding. nih.gov
This demonstrates that electron-donating groups like amines can facilitate DNA interaction, while bulky, negatively charged groups like sulfonates can inhibit it. nih.gov
Characterization of DNA-Compound Complexes
Spectroscopic techniques are vital for characterizing the complexes formed between phenothiazine derivatives and DNA. Studies utilizing UV-Vis and fluorescence spectroscopy on derivatives like PTZ1 with salmon sperm DNA have provided detailed insights into these interactions. nih.gov
The binding events lead to distinct changes in the absorption spectra of the compounds. nih.gov
Interaction of PTZ1 Dimers with DNA : This interaction leads to the decomposition of the dimer into monomers upon binding, which is observed as a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorbance). nih.gov
Interaction of PTZ1 Monomers with DNA : When the monomeric form of PTZ1 binds to DNA, a similar hyperchromic effect with a bathochromic shift is observed. nih.gov
Fluorescence spectroscopy further confirms that substituents in the aromatic fragments at positions 3 and 7 significantly influence the interaction of the dye with DNA, corroborating the findings from UV-Vis spectroscopy. nih.gov
| Interaction | Spectroscopic Observation | Interpretation |
| PTZ1 Dimer + DNA | Bathochromic Shift & Hyperchromic Effect | Decomposition of dimer and intercalation/groove binding of monomers. nih.gov |
| PTZ1 Monomer + DNA | Bathochromic Shift & Hyperchromic Effect | Intercalation/groove binding of the monomeric form. nih.gov |
| PTZ2 + DNA | No significant change | Electrostatic repulsion prevents binding. nih.gov |
Interactions with Proteins and Other Biomolecules
Beyond nucleic acids, phenothiazine derivatives form supramolecular associations with various biological macromolecules and can act as potent enzyme inhibitors.
Supramolecular Associates with Biological Macromolecules (e.g., Lysozyme, Hemoglobin)
Phenothiazine derivatives are known to bind to proteins, forming supramolecular complexes. For instance, phenothiazines can form solid complexes with bovine hemoglobin in phosphate buffer through ion-pair interactions. nih.gov Studies have determined the number of available binding sites on each hemoglobin molecule and the intrinsic binding constants for various phenothiazine drugs. nih.gov
The interaction with lysozyme, while studied for related heterocyclic compounds like benzothiazole (B30560) (BTS), provides a model for understanding the forces at play. In the lysozyme-BTS complex, the predominant interactions are hydrophobic and van der Waals forces, specifically T-shaped π-π stacking between the ligand's benzene (B151609) ring and the aromatic amino acid residue TRP108 of the protein. mdpi.comnih.gov Conventional hydrogen bonds also contribute to the stability of the complex. mdpi.comnih.gov Such interactions, particularly hydrophobic and hydrogen bonding, are also expected to be significant in the binding of phenothiazine derivatives to proteins. mdpi.com
Enzyme Inhibition Mechanisms by Phenothiazine Compounds
Phenothiazine derivatives have been identified as inhibitors of various enzymes, a property that contributes to their diverse biological effects. nih.govnih.gov Their mechanism of inhibition can vary depending on the specific compound and the target enzyme.
For example, certain substituted phenothiazine carbamate (B1207046) derivatives are known to be simple reversible inhibitors of butyrylcholinesterase (BChE). mdpi.com In contrast, their interaction with acetylcholinesterase (AChE) can be more complex. Inhibitors of cholinesterases may interact with the enzyme's active site, its peripheral anionic site (PAS), or both, leading to different inhibition patterns such as competitive or mixed-type inhibition. mdpi.com
Phenothiazines have also been investigated as inhibitors of other critical enzymes. They show potential as inhibitors of trypanothione (B104310) reductase, an essential enzyme in parasites like Trypanosoma and Leishmania, making them potential anti-parasitic agents. nih.gov The inhibitory action of phenothiazines against trypanothione reductase has been demonstrated to have a lethal effect on parasites such as Entamoeba histolytica. nih.gov
| Compound Class/Derivative | Target Enzyme/Process | Inhibition Mechanism/Effect |
| Phenothiazine Carbamates | Butyrylcholinesterase (BChE) | Reversible inhibition. mdpi.com |
| Phenothiazines | Acetylcholinesterase (AChE) | Interaction with active site and/or peripheral anionic site (PAS), leading to competitive or mixed-type inhibition. mdpi.com |
| Phenothiazines | Trypanothione Reductase | Inhibition of enzyme activity, leading to anti-parasitic effects against Trypanosoma, Leishmania, and Entamoeba histolytica. nih.gov |
| Phenazine-like molecules | Hepatitis C Viral IRES | Inhibition of internal ribosome entry site. |
Host-Guest Chemistry with Macrocyclic Receptors: A Focus on this compound Derivatives
The intricate dance of molecules in supramolecular chemistry often involves a host molecule selectively binding a guest molecule. This section delves into the interactions of derivatives of this compound with two prominent classes of macrocyclic receptors: calixarenes and pillararenes. These interactions are governed by a symphony of non-covalent forces, leading to the formation of stable host-guest complexes.
Complexation with Calixarene (B151959) and Pillararene Systems
Derivatives of this compound, which fall under the broader category of phenothiazine dyes, have been shown to engage in host-guest chemistry with both calixarene and pillararene systems. The nature and strength of these interactions are highly dependent on the specific structures of both the host and the guest molecule.
The complexation of phenothiazine dyes with water-soluble p-sulfonatocalix[n]arenes has been a subject of study. These calixarene derivatives, functionalized with sulfonate groups, offer a negatively charged portal and a hydrophobic cavity, making them suitable hosts for cationic dye molecules. The driving forces behind this complexation are a combination of electrostatic interactions between the cationic phenothiazine derivative and the anionic sulfonate groups of the calixarene, as well as hydrophobic and π-stacking interactions between the aromatic regions of the host and guest. nih.govnih.gov The size of the calixarene cavity, determined by the number of phenolic units (n), plays a crucial role in the selectivity and stability of the resulting complex. researchgate.net
Pillararenes, another class of macrocyclic hosts, also exhibit a strong affinity for phenothiazine derivatives. In a notable study, a tris-pillar researchgate.netarene, featuring three pillar researchgate.netarene units linked to a central core, was shown to effectively bind N-phenyl-3-(phenylimino)-3H-phenothiazin-7-amine (PhTz), a close structural analog of the titular compound. mdpi.commdpi.com The electron-rich cavities of the pillar researchgate.netarene units provide a welcoming environment for the electron-deficient aromatic system of the phenothiazine dye. mdpi.commdpi.com This interaction leads to a significant color change, indicating the formation of a host-guest complex. mdpi.commdpi.com
Stoichiometry and Thermodynamics of Supramolecular Encapsulation
The formation of host-guest complexes is an equilibrium process characterized by a specific stoichiometry and thermodynamic parameters that dictate the stability of the complex.
In the case of the interaction between the N-phenyl-3-(phenylimino)-3H-phenothiazin-7-amine (PhTz) derivative and the tris-pillar researchgate.netarene, a clear 1:1 binding stoichiometry was established. nih.govmdpi.com The association constant (Ka) for this complex in chloroform (B151607) was determined to be logKa = 5.2 ± 0.1. nih.govmdpi.com This value indicates a strong and stable complex formation. The thermodynamic data for this specific interaction is presented in the table below.
| Host | Guest | Solvent | Stoichiometry (Host:Guest) | logKa |
|---|---|---|---|---|
| Tris-pillar researchgate.netarene | N-phenyl-3-(phenylimino)-3H-phenothiazin-7-amine (PhTz) | Chloroform | 1:1 | 5.2 ± 0.1 |
Mechanistic Insights into Complex Formation (e.g., Hydrogen Bonding)
The formation of these supramolecular complexes is directed by a combination of non-covalent interactions, with hydrogen bonding often playing a pivotal role in defining the specific orientation of the guest within the host's cavity.
In the complexation of phenothiazine derivatives with p-sulfonatocalixarenes, while electrostatic and hydrophobic interactions are the primary driving forces, hydrogen bonding can also contribute to the stability and selectivity of the complex. nih.govnih.gov The phenolic hydroxyl groups on the lower rim of the calixarene can act as hydrogen bond donors, potentially interacting with suitable acceptor sites on the guest molecule.
A more explicit mechanistic insight into the role of hydrogen bonding comes from the study of the tris-pillar researchgate.netarene complex with the phenothiazine derivative PhTz. Spectroscopic evidence, particularly from 1H-NMR, suggests a specific hydrogen bonding interaction between the amide group of the host's linker and the imino group of the PhTz guest. nih.govmdpi.commdpi.com This hydrogen bond acts as a directional anchor, positioning the phenothiazine guest in a way that allows for favorable π-π stacking and van der Waals interactions with the electron-rich cavities of the three pillar researchgate.netarene units. mdpi.commdpi.com This cooperative binding, involving both a specific hydrogen bond and multiple weaker interactions, leads to the formation of a stable and well-defined supramolecular assembly.
Advanced Applications in Chemical Sensing and Biosensors Based on 3 Imino 3h Phenothiazin 7 Amine Systems
Design and Performance of Electrochemical (Bio)Sensors
Electrochemical sensors based on 3-Imino-3H-phenothiazin-7-amine utilize its capacity to facilitate electron transfer and interact with a wide range of target molecules. nih.gov Phenothiazine (B1677639) derivatives, including this compound, are widely used to form electrochemically active films that can mediate electron transfer and electrostatically accumulate analytes, making them highly suitable for biosensor construction. nih.gov The performance of these sensors is heavily dependent on the structure of the monomer, the conditions of electropolymerization, and the composition of the electrolyte. nih.gov
The foundation of high-performance sensors often lies in the strategic modification of the electrode surface. Electropolymerization is a key technique used to create thin, stable films of poly(this compound) on various electrode substrates, such as glassy carbon electrodes (GCE). nih.gov This process involves the electrochemical oxidation of the monomer, which leads to the formation of a semi-conducting polymer film. researchgate.net
These polymer films provide a robust matrix for further modification and for the immobilization of biorecognition elements like DNA. nih.gov The resulting modified electrodes offer an excellent platform for electric wiring of binding sites and have seen increasing application in DNA sensors and immunosensors. nih.gov The electropolymerization can be performed in neutral media, which is a significant advantage over other polymers like polyaniline that require acidic conditions, thus better preserving the activity of sensitive biological molecules. nih.gov
Table 1: Examples of Modified Electrode Architectures
| Electrode Substrate | Modifier | Purpose of Modification |
| Glassy Carbon Electrode (GCE) | Electropolymerized N-Phenylaminophenothiazine | Creates a stable, redox-active film for DNA immobilization and analyte binding. nih.gov |
| Carbon Film Electrodes | Poly(neutral red) | Acts as a redox mediator for biosensor applications. researchgate.net |
| Porous Carbon Electrodes | Poly(methylene green) | Enhances current response for glucose oxidation. nih.gov |
| GCE | Multi-walled carbon nanotubes & Poly(methylene blue) | Increases surface area and electrochemical activity. nih.gov |
The sensing mechanisms of this compound-based sensors are diverse and tailored to the specific target analyte.
DNA Sensing: The planar aromatic structure of the phenothiazine ring system allows it to interact with the double helix of DNA through intercalation. Additionally, the polymer film can electrostatically bind the negatively charged phosphate (B84403) backbone of DNA. These interactions form the basis of DNA sensors, where the binding event can be transduced into a measurable electrochemical signal, such as a change in impedance. nih.gov
Doxorubicin (B1662922) Sensing: An impedimetric DNA sensor has been developed for doxorubicin determination using an electrode modified with electropolymerized N-Phenylaminophenothiazine. nih.gov In this system, a layer of DNA is first immobilized on the polymer film. Doxorubicin, an anticancer drug, is known to intercalate into the DNA double helix. This intercalation event alters the physical properties of the DNA layer, leading to a significant change in the interfacial electron transfer resistance, which is measured by electrochemical impedance spectroscopy. The magnitude of this change is proportional to the concentration of doxorubicin. nih.gov
Uric Acid Sensing: While specific studies on this compound for uric acid are part of the broader research on phenothiazine mediators, the mechanism generally involves electrocatalysis. The polythionine-modified electrode can catalyze the oxidation of uric acid at a lower potential than on a bare electrode. This catalytic effect reduces the overpotential required for the reaction, leading to a more sensitive and selective measurement, often via amperometry, where the current generated is proportional to the uric acid concentration.
The development of highly sensitive and selective platforms is a primary goal in sensor design. The use of this compound and its derivatives contributes to this goal in several ways. The electropolymerized films create a large surface area for interaction and can pre-concentrate the analyte at the electrode surface, thereby amplifying the signal. nih.gov
The inherent electrocatalytic properties of these materials can significantly lower the detection limits for various analytes. researchgate.net By reducing the overpotential, the analytical signal is enhanced and potential interferences from other species that oxidize at higher potentials are minimized, thus improving selectivity. researchgate.net The ability to create ultrathin, stable films in neutral solutions allows for the reliable immobilization of biocomponents, leading to reproducible and robust sensor performance. nih.gov
Table 2: Performance of a Phenothiazine-Based Biosensor
| Analyte | Sensor Type | Key Feature |
| Doxorubicin | Impedimetric DNA Sensor | Based on electropolymerized N-Phenylaminophenothiazine with immobilized DNA. nih.gov |
| Glucose | Amperometric Biosensor | Poly(methylene green) on porous carbon electrodes showed high currents for glucose oxidation. nih.gov |
| Hydrogen Peroxide | Amperometric Biosensor | Poly(neutral red) nanowires used as a sensitive electrochemical biosensing platform. researchgate.net |
Photophysical Applications in Sensor Development
Phenothiazine and its derivatives are not only electroactive but also possess unique optical properties, making them excellent candidates for the development of fluorescent and colorimetric sensors. rsc.org The core structure is an electron-rich aromatic system that can be readily functionalized to tune its photophysical characteristics. rsc.org
These compounds have been successfully exploited as fluorescent probes for various applications. rsc.org For example, phenothiazine-based compounds have been designed as near-infrared fluorescent (NIRF) imaging agents for the detection of Aβ plaques, which are a hallmark of Alzheimer's disease. nih.gov These probes exhibit high affinity and specificity for the plaques, and their fluorescence in the near-infrared range is advantageous for biological imaging due to reduced background interference and deeper tissue penetration. nih.gov The development of such probes highlights the potential of phenothiazine systems as theranostic agents, combining both diagnostic (imaging) and therapeutic capabilities. nih.gov The design of these sensors often involves a donor-π-acceptor (D–π–A) architecture, where the photophysical properties can be effectively tuned through rational molecular design. rsc.org
Development of Electrochemical Mediators for Redox Processes
One of the most significant applications of this compound in biosensing is its role as an electrochemical redox mediator. nih.govresearchgate.net In many biosensors, the biological recognition event (e.g., an enzyme-substrate reaction) does not produce a direct electrical signal. A mediator is required to shuttle electrons between the active site of the enzyme and the surface of the electrode.
Phenazine and phenothiazine dyes are finding increasing application as redox mediators due to their unique redox properties. researchgate.net Electropolymerized films of these dyes can act as a bridge, facilitating efficient electron transfer. nih.gov For example, in a glucose biosensor, a poly(methylene green) modified electrode was shown to effectively mediate the oxidation of glucose, resulting in high currents. nih.gov This mediation ability allows for the development of amperometric biosensors for a wide range of otherwise electrochemically inactive analytes. nih.gov The polymer's ability to "wire" the enzyme to the electrode surface is crucial for the sensitivity and response time of the resulting biosensor. nih.gov
Theoretical and Computational Chemistry of 3 Imino 3h Phenothiazin 7 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations are powerful tools for investigating the electronic structure and properties of molecules like 3-Imino-3H-phenothiazin-7-amine from first principles. Density Functional Theory (DFT) is a particularly popular method for such studies due to its favorable balance of accuracy and computational cost.
Prediction of Electronic Properties and Redox Potentials
DFT calculations can provide valuable insights into the electronic nature of this compound. By solving the Kohn-Sham equations for the molecule, a wealth of information can be obtained.
Key Electronic Properties Ascertained Through DFT:
| Property | Description |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of chemical reactivity and electronic stability. A smaller gap generally suggests higher reactivity. |
| Electron Affinity | The energy released when an electron is added to a neutral molecule. It reflects the molecule's ability to act as an electron acceptor. |
| Ionization Potential | The energy required to remove an electron from a neutral molecule. It indicates the molecule's ability to act as an electron donor. |
| Mulliken Atomic Charges | These calculations distribute the total molecular charge among the individual atoms, providing insight into the electrophilic and nucleophilic sites within the molecule. This is critical for understanding intermolecular interactions. |
| Dipole Moment | The measure of the overall polarity of the molecule, which influences its solubility and how it interacts with other polar molecules and external electric fields. |
Redox Potentials: The redox potential of a molecule is a measure of its tendency to gain or lose electrons. For phenothiazine (B1677639) derivatives, which are known for their redox activity, predicting these potentials is crucial. Computational methods, often in conjunction with a thermodynamic cycle (Born-Haber cycle), can be used to estimate the standard redox potential. These calculations typically involve optimizing the geometry of the molecule in its neutral and ionized states and calculating the corresponding energies. The inclusion of solvent effects, often through continuum solvation models like the Polarizable Continuum Model (PCM), is essential for obtaining accurate predictions that can be compared with experimental electrochemical data.
Mechanistic Modeling of Chemical Reactions and Interactions
DFT can also be employed to model the mechanisms of chemical reactions involving this compound. This involves mapping the potential energy surface of the reaction, which allows for the identification of transition states, intermediates, and the calculation of activation energies.
For instance, if this compound were to participate in a reaction, computational chemists could model the step-by-step process of bond breaking and formation. This would elucidate the most likely reaction pathway and provide a detailed understanding of the factors controlling the reaction rate and product selectivity. This is particularly relevant for understanding its synthesis, degradation, or its interaction with biological targets.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, it is frequently used to predict the binding mode of a small molecule ligand, such as this compound, to a macromolecular target, typically a protein or a nucleic acid.
The process involves:
Preparation of the Ligand and Receptor: Obtaining or modeling the 3D structures of both this compound and its biological target.
Defining the Binding Site: Identifying the active site or the region on the receptor where the ligand is expected to bind.
Sampling Conformations: The docking algorithm then samples a large number of possible orientations and conformations of the ligand within the binding site.
Scoring: Each of these poses is evaluated using a scoring function that estimates the binding affinity or the "goodness of fit."
Hypothetical Docking Study Findings for this compound:
| Parameter | Description |
| Binding Affinity (Score) | A numerical score (e.g., in kcal/mol) that estimates the strength of the interaction. A more negative score typically indicates a stronger predicted binding. |
| Binding Pose | The predicted 3D orientation of the ligand within the receptor's binding site. |
| Key Interactions | Identification of specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the atoms of this compound and the amino acid residues of the protein target. These interactions are crucial for binding specificity and affinity. |
Such studies are instrumental in rational drug design, helping to understand how a molecule might exert a biological effect and guiding the design of more potent and selective analogs.
Structure-Activity Relationship (SAR) Studies through Computational Approaches
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for this purpose.
A QSAR study on a series of compounds related to this compound would involve:
Data Collection: Assembling a dataset of structurally similar molecules with their corresponding measured biological activities.
Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can be constitutional, topological, geometrical, or electronic in nature.
Model Building: A mathematical model is then developed to correlate the calculated descriptors with the biological activity. Techniques like multiple linear regression, partial least squares, or machine learning algorithms are commonly used.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
A validated QSAR model could then be used to predict the activity of new, unsynthesized derivatives of this compound. This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and experimental testing, thereby accelerating the drug discovery process. The model would highlight which structural features are most important for the desired activity.
Q & A
Q. What are the established synthetic routes for 3-Imino-3H-phenothiazin-7-amine, and what are the critical steps affecting yield?
The compound is synthesized via selective alkylation by reductive amination , where an unsubstituted phenothiazine diamine reacts with aldehydes/ketones under controlled conditions (e.g., H₂/Pd-C or NaBH₃CN as reducing agents). Key steps include:
- Selectivity control : Optimizing reaction time, temperature, and stoichiometry to prevent over-alkylation.
- Purification : Column chromatography or recrystallization to isolate the product from byproducts like N-alkylated isomers .
- Validation : Confirming purity via HPLC (>98%) and structural integrity via NMR (e.g., distinguishing imino vs. amine protons).
Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?
- ¹H/¹³C NMR : Assign peaks for the imino group (δ ~8.5–9.0 ppm) and aromatic protons (δ ~6.5–7.5 ppm).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error.
- X-ray Crystallography : Resolve π-stacking interactions in the phenothiazine core, critical for stability .
- IR Spectroscopy : Confirm imine stretching vibrations (~1640–1680 cm⁻¹) .
Q. What in vitro assays are used to evaluate its biological activity against protein aggregation diseases?
- Thioflavin-T Assay : Quantify inhibition of β-amyloid fibril formation (IC₅₀ values).
- Cell Viability Assays : Test neuroprotective effects in SH-SY5Y cells exposed to Aβ₁–42 oligomers.
- Surface Plasmon Resonance (SPR) : Measure binding affinity to tau protein or Aβ peptides .
Advanced Research Questions
Q. How can reaction parameters be systematically optimized to enhance selectivity in reductive amination?
Use Design of Experiments (DoE) to evaluate:
- pH Dependence : Acidic conditions (pH 4–5) favor imine formation over competing pathways.
- Catalyst Screening : Compare Pd/C vs. Raney Ni for hydrogenation efficiency.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates. Advanced kinetic modeling (e.g., Arrhenius plots) can identify rate-limiting steps .
Q. How to resolve contradictions in reported IC₅₀ values across studies targeting Aβ aggregation?
- Reproducibility Checks : Standardize Aβ preparation methods (e.g., monomer vs. oligomer ratios).
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to account for assay variability.
- Structural Confounders : Test batch-to-batch variations in compound purity or stereochemistry .
Q. What computational methods elucidate the mechanism of action in disrupting protein aggregates?
- Molecular Dynamics (MD) Simulations : Model interactions between the compound and Aβ fibrils (e.g., hydrophobic packing disruption).
- Density Functional Theory (DFT) : Calculate electron distribution in the imino group to predict redox activity.
- QSAR Models : Corolate substituent effects (e.g., electron-withdrawing groups) with inhibitory potency .
Q. How do structural modifications (e.g., trifluoromethyl substitution) alter bioactivity?
- Synthetic Derivatives : Introduce CF₃ at the 3-position to enhance lipophilicity and blood-brain barrier penetration.
- Enzyme Inhibition Profiling : Compare IC₅₀ against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
- Cytotoxicity Screening : Assess selectivity via HEK293 cell viability assays to rule offtarget effects .
Methodological Considerations
- Stability Studies : Perform accelerated degradation tests (40°C/75% RH) to identify hydrolysis-sensitive imino groups. Use LC-MS to characterize degradation products.
- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral and bioactivity datasets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
